molecular formula C7H8ClN3O B11906519 4-Amino-1H-indazol-3-ol hydrochloride

4-Amino-1H-indazol-3-ol hydrochloride

Cat. No.: B11906519
M. Wt: 185.61 g/mol
InChI Key: QHSOIUKYABFDHW-UHFFFAOYSA-N
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Description

4-Amino-1H-indazol-3-ol hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-indazol-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

4-Amino-1H-indazol-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1H-indazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it has been shown to inhibit cell growth in certain cancer cell lines by interfering with key signaling pathways .

Comparison with Similar Compounds

    1H-indazole: A parent compound with similar structural features but lacking the amino and hydroxyl groups.

    2H-indazole: Another tautomeric form of indazole with different chemical properties.

    3-Amino-1H-indazole: Similar to 4-Amino-1H-indazol-3-ol hydrochloride but with the amino group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-amino-1,2-dihydroindazol-3-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)7(11)10-9-5;/h1-3H,8H2,(H2,9,10,11);1H

InChI Key

QHSOIUKYABFDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NNC2=O)N.Cl

Origin of Product

United States

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